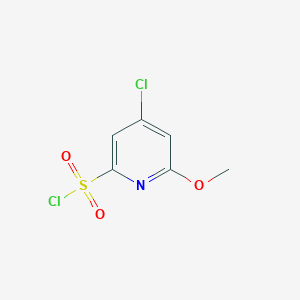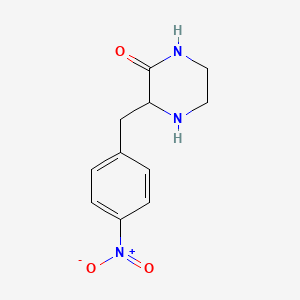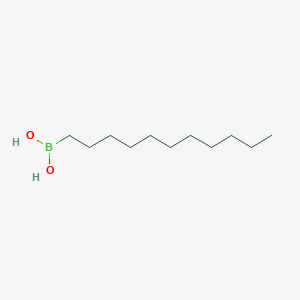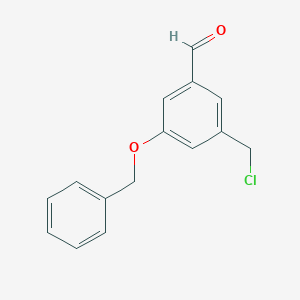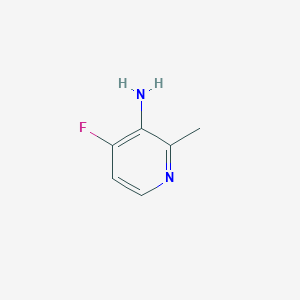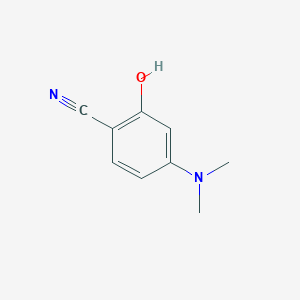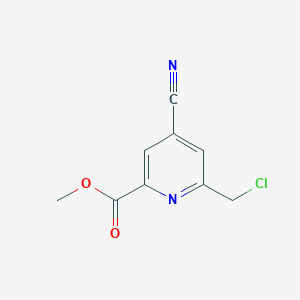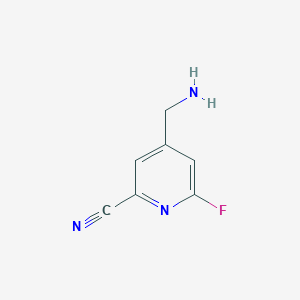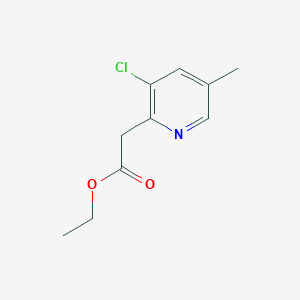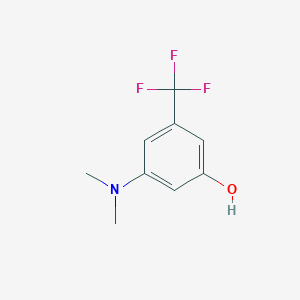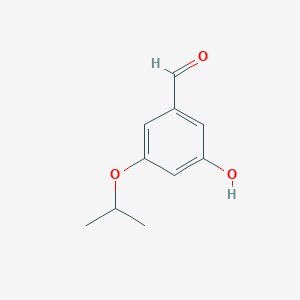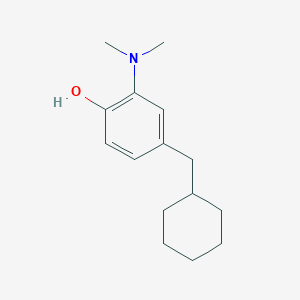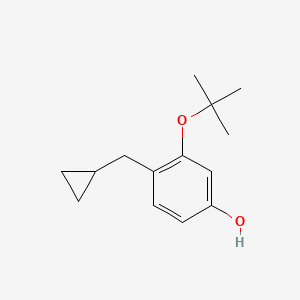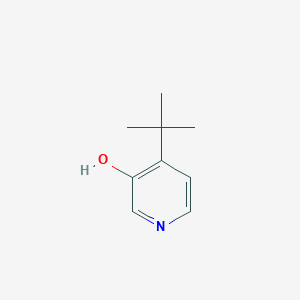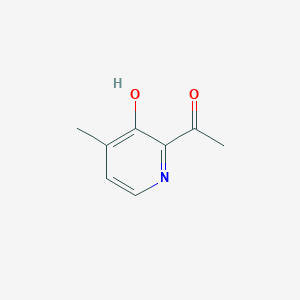
1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H9NO2. It belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by a pyridine ring substituted with a hydroxy group at the 3-position and a methyl group at the 4-position, along with an ethanone group at the 2-position.
Preparation Methods
The synthesis of 1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone can be achieved through various synthetic routes. One common method involves the alkylation of a pyridyl-alcohol derivative followed by hydrolysis of the resulting acetal. This two-step process starts with the preparation of the alcohol derivative, which can be obtained from methyl or ethyl 2-acetylisonicotinate . The reaction conditions typically involve the use of iodohexane for the alkylation step, followed by hydrolysis to yield the final product.
Chemical Reactions Analysis
1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s ability to undergo various chemical reactions also allows it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(3-Hydroxy-5-methylpyridin-2-yl)ethanone: This compound has a similar structure but with a methyl group at the 5-position instead of the 4-position.
1-(3-hydroxy-5-methoxypyridin-4-yl)ethanone: This compound features a methoxy group at the 5-position and a hydroxy group at the 3-position. These structural differences can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-(3-hydroxy-4-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5-3-4-9-7(6(2)10)8(5)11/h3-4,11H,1-2H3 |
InChI Key |
SRFZNGODUJKMTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


